molecular formula C7H8N2O B6210281 N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine CAS No. 886015-68-5

N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine

Cat. No.: B6210281
CAS No.: 886015-68-5
M. Wt: 136.2
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Description

N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine: is a chemical compound with the molecular formula C7H8N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-methylpyridine-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

2-methylpyridine-4-carbaldehyde+hydroxylamine hydrochlorideThis compound+HCl\text{2-methylpyridine-4-carbaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-methylpyridine-4-carbaldehyde+hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and as a reagent in analytical chemistry.

Biology

In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine involves its interaction with various molecular targets, including enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylpyridin-3-yl)methylidene]hydroxylamine
  • N-[(2-methylpyridin-5-yl)methylidene]hydroxylamine
  • N-[(2-methylpyridin-6-yl)methylidene]hydroxylamine

Uniqueness

N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the methyl group and the hydroxylamine moiety can significantly affect the compound’s interaction with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

886015-68-5

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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